Cas no 1644-88-8 (2-(Trifluoromethoxy)nitrobenzene)

2-(Trifluoromethoxy)nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1-Nitro-2-(trifluoromethoxy)benzene
- 2-NITRO TRIFLUOROMETHOXY BENZENE
- 2-(Trifluoromethoxy)
- 2-(Trifluoromethoxy)nitrobenzene
- Anisole, a,a,a-trifluoro-o-nitro- (6CI,7CI,8CI)
- α,α,α-trifluoro-o-nitroanisole
- 2-(TrifluoroMrthoxy)nitrobebzene
- 1-Nitro-2-[(trifluoroMethyl)oxy]benzene
- 2-Nitro-alpha,alpha,alpha-trifluoroanisole, 2-Nitrophenyl trifluoromethyl ether
- O-nitrotrifluoromethoxybenzene
- Benzene, 1-nitro-2-(trifluoromethoxy)-
- 2-Nitrophenyl trifluoromethyl ether
- PubChem4623
- trifluoromethoxynitrobenzene
- KSC497G9H
- 2-trifluoromethoxy-nitrobenzene
- YTWBYJAWWKTPOV-UHFFFAOYSA-N
- SBB063444
- PC1348
- VZ23348
- TRA007
- J-505028
- AKOS005145715
- A3651
- AS-17677
- FT-0633731
- AC-9726
- SCHEMBL6112961
- AM20080591
- SY019044
- DTXSID30500942
- 1644-88-8
- MFCD00041010
- CS-W015277
- 1-Nitro-2-(trifluoromethoxy)benzene; alpha,alpha,alpha-trifluoro-o-nitroanisole; 1-Nitro-2-[(trifluoromethyl)oxy]benzene;
-
- MDL: MFCD00041010
- インチ: 1S/C7H4F3NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H
- InChIKey: YTWBYJAWWKTPOV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 207.01400
- どういたいしつりょう: 207.01432748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 55
じっけんとくせい
- 密度みつど: 1.461 g/cm3
- ふってん: 208.4℃/760mmHg
- フラッシュポイント: 79.8 °C
- 屈折率: 1.4595
- PSA: 55.05000
- LogP: 3.01660
2-(Trifluoromethoxy)nitrobenzene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
2-(Trifluoromethoxy)nitrobenzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-(Trifluoromethoxy)nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D517447-5g |
1-Nitro-2-(trifluoroMethoxy)benzene |
1644-88-8 | 97% | 5g |
$255 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01525-1g |
1-Nitro-2-(trifluoromethoxy)benzene |
1644-88-8 | 97% | 1g |
¥59.0 | 2024-07-16 | |
Fluorochem | 219291-25g |
1-Nitro-2-(trifluoromethoxy)benzene |
1644-88-8 | 95% | 25g |
£43.00 | 2022-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001937-25g |
2-(Trifluoromethoxy)nitrobenzene |
1644-88-8 | 97% | 25g |
¥1512 | 2024-05-25 | |
Alichem | A013001768-1g |
2-(Trifluoromethoxy)nitrobenzene |
1644-88-8 | 97% | 1g |
1,475.10 USD | 2021-07-04 | |
Apollo Scientific | PC1348-100g |
2-(Trifluoromethoxy)nitrobenzene |
1644-88-8 | 100g |
£71.00 | 2025-02-19 | ||
eNovation Chemicals LLC | D517447-100g |
1-Nitro-2-(trifluoroMethoxy)benzene |
1644-88-8 | 97% | 100g |
$615 | 2024-05-24 | |
abcr | AB104266-25 g |
2-(Trifluoromethoxy)nitrobenzene; . |
1644-88-8 | 25 g |
€136.30 | 2023-07-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM779-1g |
2-(Trifluoromethoxy)nitrobenzene |
1644-88-8 | 97% | 1g |
47CNY | 2021-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023090-100g |
1-Nitro-2-(trifluoromethoxy)benzene |
1644-88-8 | 98% | 100g |
¥838.00 | 2023-11-21 |
2-(Trifluoromethoxy)nitrobenzene 関連文献
-
Zhenghui Wen,Mei Yang,Shuainan Zhao,Feng Zhou,Guangwen Chen React. Chem. Eng. 2018 3 379
2-(Trifluoromethoxy)nitrobenzeneに関する追加情報
2-(Trifluoromethoxy)nitrobenzene: A Comprehensive Overview
The compound 2-(Trifluoromethoxy)nitrobenzene, also known by its CAS number 1644-88-8, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃) attached to a benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable material in both academic research and industrial applications.
Recent studies have highlighted the importance of 2-(Trifluoromethoxy)nitrobenzene in the development of advanced materials and pharmaceuticals. Researchers have explored its potential as a precursor for synthesizing bioactive compounds, particularly in the field of medicinal chemistry. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the molecule in various chemical reactions. This makes it an ideal candidate for use in Suzuki-Miyaura coupling reactions, where it serves as an efficient arylating agent.
In addition to its role in organic synthesis, 2-(Trifluoromethoxy)nitrobenzene has been investigated for its potential in materials science. Its high thermal stability and unique electronic properties make it a promising candidate for applications in organic electronics. Recent research has focused on incorporating this compound into polymer systems to improve their electrical conductivity and mechanical properties. These findings suggest that 2-(Trifluoromethoxy)nitrobenzene could play a pivotal role in the development of next-generation electronic materials.
The synthesis of 2-(Trifluoromethoxy)nitrobenzene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nitration of trifluoromethoxybenzene using mixed acid systems. This method ensures high yield and purity, making it suitable for large-scale production. However, researchers are continuously exploring alternative synthetic routes to improve efficiency and reduce environmental impact.
From an environmental perspective, the handling and disposal of 2-(Trifluoromethoxy)nitrobenzene must adhere to strict safety protocols due to its potential hazards. Studies have shown that improper handling can lead to the release of harmful byproducts, which may pose risks to both human health and the environment. Therefore, ongoing research is focused on developing safer and more sustainable methods for synthesizing and utilizing this compound.
In conclusion, 2-(Trifluoromethoxy)nitrobenzene (CAS No. 1644-88-8) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key material in modern chemistry. As research continues to uncover new possibilities for this compound, its role in shaping future technologies is expected to grow significantly.
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